Cas no 864926-49-8 (3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)

3,6-Diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic organic compound featuring a thienopyridine core functionalized with an ethyl ester and a cinnamamide moiety. Its structural complexity offers versatility in medicinal chemistry and materials science applications. The presence of the conjugated (2E)-3-phenylprop-2-enamido group enhances potential binding interactions, making it a candidate for drug discovery, particularly in targeting protein-ligand systems. The diethyl ester groups improve solubility and facilitate further derivatization. This compound’s rigid heterocyclic framework and functional group diversity make it valuable for exploratory research in small-molecule therapeutics or as a building block for advanced organic synthesis.
3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate structure
864926-49-8 structure
Product Name:3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
CAS No:864926-49-8
MF:C22H24N2O5S
MW:428.501364707947
CID:6151295
PubChem ID:6073754
Update Time:2025-10-29

3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
    • 3,6-diethyl 2-[(2E)-3-phenylprop-2-enamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
    • diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
    • diethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
    • 864926-49-8
    • AKOS024604379
    • F1298-0228
    • Inchi: 1S/C22H24N2O5S/c1-3-28-21(26)19-16-12-13-24(22(27)29-4-2)14-17(16)30-20(19)23-18(25)11-10-15-8-6-5-7-9-15/h5-11H,3-4,12-14H2,1-2H3,(H,23,25)/b11-10+
    • InChI Key: YRWPGTHMIICQRG-ZHACJKMWSA-N
    • SMILES: S1C(=C(C(=O)OCC)C2=C1CN(C(=O)OCC)CC2)NC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 428.14059304g/mol
  • Monoisotopic Mass: 428.14059304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 113Ų

3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Pricemore >>

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3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Related Literature

Additional information on 3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate

Introduction to 3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate (CAS No. 864926-49-8) in Modern Chemical and Biomedical Research

The compound 3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate, identified by its CAS number 864926-49-8, represents a fascinating molecule with significant potential in the realms of chemical synthesis and biomedical applications. This heterocyclic compound features a complex structural framework that integrates multiple functional groups, including amide and carboxylate moieties, which contribute to its unique reactivity and biological profile. The presence of aromatic rings such as thiophene and phenyl further enhances its molecular complexity and suggests versatile interactions with biological targets.

Recent advancements in the field of medicinal chemistry have highlighted the importance of structurally diverse compounds in drug discovery. The 3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate molecule has garnered attention due to its potential to modulate various biological pathways. Its core structure resembles that of thienopyridines, which are known for their role in pharmaceuticals targeting neurological and cardiovascular diseases. The amide group at the 2-position introduces a polar moiety that can facilitate interactions with proteins and enzymes, while the carboxylate groups at positions 3 and 6 provide opportunities for further derivatization and salt formation.

In the context of contemporary research, this compound has been explored for its pharmacological properties. Studies have indicated that derivatives of thienopyridine exhibit anti-inflammatory and antioxidant activities, making them promising candidates for therapeutic intervention. The 3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate structure may offer enhanced stability and bioavailability compared to simpler analogs. This is particularly relevant in the development of novel treatments for chronic conditions where long-term efficacy is critical.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the thienopyridine core through cyclization reactions followed by functional group modifications such as alkylation and amidation. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the phenyl group at the 3-position with high selectivity. These methodologies align with green chemistry principles by minimizing waste and reducing energy consumption.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3,6-diethyl 2-(2E)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate and biological targets. Docking simulations have revealed potential binding modes with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles. Additionally, quantum mechanical calculations have provided detailed electronic structure information about the molecule's aromatic system.

The role of heterocyclic compounds like thienopyridines in medicinal chemistry cannot be overstated. They serve as scaffolds for numerous drugs due to their ability to engage multiple binding sites on biological targets. The structural features of 864926-49-8 make it an attractive candidate for further exploration in drug development pipelines. Researchers are particularly interested in its potential as an inhibitor of enzymes involved in pain signaling pathways or as a modulator of neurotransmitter receptors. Preclinical studies are ongoing to evaluate its efficacy and safety profiles.

Moreover,the versatility of this compound extends beyond traditional pharmaceutical applications. Its unique structural motifs make it suitable for material science applications as well. For example,the conjugated system formed by the thiophene ring can be exploited in organic electronics for applications such as light-emitting diodes (OLEDs) or photovoltaic cells。 The presence of multiple reactive sites also allows for polymerization reactions,leading to novel polymeric materials with tailored properties。

In conclusion,3, 6-diethyl 2-(2E) - phenylprop - -amido-

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